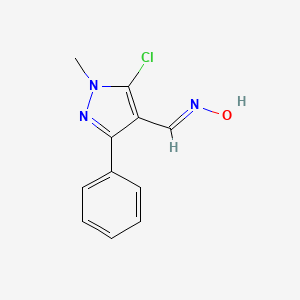

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Description

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a pyrazole-derived oxime with a chloro substituent at position 5, a methyl group at position 1, and a phenyl group at position 2. This compound is part of a broader class of pyrazole derivatives known for their versatility in agrochemical and pharmaceutical applications, including antimicrobial, anti-inflammatory, and analgesic activities . The oxime functional group (-CH=N-OH) enhances its reactivity, making it a key intermediate for synthesizing biologically active derivatives. Its structure has been characterized using crystallographic techniques, often employing SHELX software for refinement .

Properties

IUPAC Name |

(NE)-N-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-15-11(12)9(7-13-16)10(14-15)8-5-3-2-4-6-8/h2-7,16H,1H3/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESJWRWGYLJFJT-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the Vilsmeier-Haack reaction. This reaction is used to formylate the pyrazole ring, introducing the aldehyde group at the 4-position . The general synthetic route involves the following steps:

Starting Material: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Reaction Conditions: The Vilsmeier-Haack reagent, typically a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is used to formylate the pyrazole ring.

Product Formation: The resulting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is then converted to its oxime derivative by reacting with hydroxylamine hydrochloride in the presence of a base.

Chemical Reactions Analysis

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory and Anticancer Activity

The compound has also been studied for its anti-inflammatory and anticancer properties. Pyrazole derivatives are known to inhibit specific enzymes associated with inflammation and cancer progression. In vitro studies have demonstrated that this compound can modulate the activity of these enzymes, potentially leading to therapeutic applications in treating inflammatory diseases and cancers .

Chemical Synthesis

Intermediate in Heterocyclic Synthesis

this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. It is utilized in the preparation of pyrazolo[1,5-a]pyrimidines and other fused pyrazole derivatives, which are valuable in pharmaceutical chemistry .

Reactivity and Functionalization

The compound contains functional groups that allow it to participate in numerous chemical reactions, such as oxidation, reduction, and substitution. For instance, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, expanding its utility in synthetic chemistry .

Agrochemicals

Development of Herbicides and Insecticides

In the agrochemical industry, derivatives of this compound are being explored for their potential use as herbicides and insecticides. The compound's ability to interact with biological targets makes it suitable for developing new agrochemical products that can effectively control pests while being environmentally friendly .

Material Science

Potential Use in Polymers

Recent studies suggest that pyrazole derivatives may have applications in material science, particularly in the development of polymers with specific properties. The incorporation of this compound into polymer matrices could enhance their mechanical properties or provide unique functionalities due to its chemical structure .

Case Studies

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) at position 3 increases electrophilicity, enhancing reactivity in nucleophilic additions .

- Aromatic Substituents: Phenyl (Ph) vs. phenoxy (OPh) groups influence molecular packing via π-π stacking or hydrogen bonding. For example, phenoxy derivatives exhibit stronger intermolecular interactions in crystal lattices .

- Halogen Effects : Chlorine at position 5 improves thermal stability and bioactivity, while dichloro-substituted analogs show enhanced antimicrobial potency .

Crystallographic and Conformational Differences

Crystallographic studies reveal distinct molecular geometries:

- Dihedral Angles : In the target compound, the dihedral angle between the pyrazole and phenyl rings is ~15°, favoring planar conformations. In contrast, trifluoromethyl-substituted analogs exhibit larger angles (e.g., 25°–30°), distorting planarity due to steric effects .

- Hydrogen Bonding : The oxime group forms N–H···O and O–H···N bonds in most derivatives. However, chloropyridinyl or thiazolyl side chains introduce additional hydrogen-bonding motifs, as seen in compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-CF₃-pyrazole oxime .

Biological Activity

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which introduces an aldehyde group at the 4-position of the pyrazole ring. The process can be summarized as follows:

- Starting Material : 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

- Reagents : Phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- Conversion to Oxime : The resulting aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. Its mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has been well-documented. In a study evaluating several pyrazole compounds, including derivatives similar to this compound, significant inhibition of COX enzymes was observed. For instance, compounds demonstrated IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory effects . The compound's ability to reduce carrageenan-induced paw edema in animal models further supports its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. The mechanism often involves the inhibition of specific enzymes related to cancer progression and proliferation. For example, certain pyrazole compounds have shown efficacy in inhibiting tumor growth in xenograft models by targeting pathways involved in cell cycle regulation and apoptosis .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Study 2: Anti-inflammatory Effects

In a controlled experiment using carrageenan-induced inflammation in rats, the administration of this compound resulted in a significant reduction in paw swelling compared to untreated controls. Histopathological analysis showed minimal tissue damage, indicating a favorable safety profile alongside its therapeutic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | 0.034 - 0.052 | COX inhibition |

| 5-Chloro-3-methyl-1-phenylpyrazole | Moderate antibacterial | N/A | Cell wall disruption |

| Other Pyrazole Derivatives | Various activities | Varies | Enzyme inhibition |

Q & A

Basic Question: What synthetic routes are commonly employed to prepare 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime?

Methodological Answer:

The synthesis typically involves:

- Step 1: Preparation of the pyrazole aldehyde precursor via Vilsmeier–Haack formylation of 5-chloro-3-methyl-1-phenylpyrazole derivatives (e.g., using POCl₃ and DMF) .

- Step 2: Oxime formation by reacting the aldehyde with hydroxylamine hydrochloride under reflux in ethanol/water. Reaction conditions (pH, temperature) must be tightly controlled to avoid side products like nitriles .

- Key Characterization: Post-synthesis, the product is purified via recrystallization (e.g., ethanol/water mixtures) and confirmed by elemental analysis, IR (C=N stretch at ~1600 cm⁻¹), and ¹H NMR (aldehyde proton absence at ~10 ppm) .

Basic Question: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- X-ray Crystallography: Determines dihedral angles between aromatic rings (e.g., phenyl vs. pyrazole rings at ~77–83°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) .

- Spectral Analysis:

- Thermal Analysis: TGA/DSC assesses thermal stability, with decomposition typically above 200°C .

Advanced Question: How can researchers optimize reaction conditions to mitigate low yields during oxime formation?

Methodological Answer:

Low yields often stem from:

- Competitive Side Reactions: Over-acidification may lead to aldehyde oxidation. Use buffered conditions (e.g., sodium acetate) to maintain pH ~4–5 during hydroxylamine addition .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol/water mixtures enhance oxime precipitation. Avoid chloroform due to poor oxime stability .

- Catalysis: Trace acetic acid or pyridine accelerates imine formation. For sterically hindered analogs, microwave-assisted synthesis reduces reaction time from 8–10 hours to 1–2 hours .

Advanced Question: How do structural modifications (e.g., substituent changes) influence bioactivity?

Methodological Answer:

- Substituent Effects:

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance antifungal activity by increasing electrophilicity at the oxime group. Dihedral angles >75° between aromatic rings correlate with improved membrane penetration .

- Bulkier Substituents (e.g., thiazole or pyridyl oxime esters): Improve insecticidal activity but reduce solubility. Balance hydrophobicity via logP optimization (target ~2–3) .

- Assay Design: Use comparative studies (e.g., MTT assays for cytotoxicity, MES for anticonvulsant activity) to quantify structure-activity relationships. For example, 4-substituted hydrazides show higher anticonvulsant ED₅₀ values (e.g., 32 mg/kg) compared to unsubstituted analogs .

Advanced Question: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., OECD guidelines for antifungal testing) to control factors like inoculum size or incubation time .

- Purity Verification: Impurities (e.g., unreacted aldehyde) may skew results. Use HPLC-DAD (≥95% purity threshold) and spiking experiments to confirm compound integrity .

- Crystallographic vs. Solution-State Conformations: X-ray structures may not reflect bioactive conformations. Use molecular dynamics simulations to assess flexibility of the oxime group in physiological conditions .

Advanced Question: What strategies are effective for analyzing intermolecular interactions in crystal packing?

Methodological Answer:

- Hydrogen Bond Analysis: Identify C–H⋯O/N interactions (e.g., H⋯O distances <2.5 Å, angles >120°) using Mercury software. These interactions stabilize crystal lattices and influence solubility .

- π-π Stacking: Measure centroid-to-centroid distances (3.5–4.0 Å) and slippage angles (<20°) between aromatic rings. Strong stacking correlates with higher melting points .

- Dipole-Dipole Interactions: Calculate electrostatic potential maps (e.g., Gaussian 09) to visualize electron-deficient regions (e.g., oxime oxygen) that drive crystal cohesion .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation: Use PPE (nitrile gloves, goggles) due to irritant properties (R36/37/38). Work in fume hoods to avoid inhalation of dust/steam .

- Spill Management: Neutralize spills with activated carbon or vermiculite, followed by ethanol rinsing. Avoid aqueous solutions to prevent uncontrolled reactions .

- Storage: Store in amber vials at 2–8°C under argon to prevent oxime hydrolysis. Desiccate to limit moisture uptake .

Advanced Question: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states (e.g., oxime-to-nitrile conversion). Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies .

- Docking Studies: Predict binding modes to biological targets (e.g., GABA receptors for anticonvulsant activity) using AutoDock Vina. Focus on oxime hydrogen bonding with key residues (e.g., Arg485 in GABA-A) .

- QSPR Models: Develop quantitative structure-property relationships to predict logP, solubility, or toxicity using descriptors like molar refractivity or HOMO-LUMO gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.